molecular formula C21H31N3O B11593605 8-butyl-3,3-dimethyl-6-(4-methylpiperidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

8-butyl-3,3-dimethyl-6-(4-methylpiperidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11593605
M. Wt: 341.5 g/mol
InChI Key: FHXOYNAJGUONGK-UHFFFAOYSA-N
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Description

8-BUTYL-3,3-DIMETHYL-6-(4-METHYLPIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrano[3,4-c]pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and a piperidine moiety

Preparation Methods

The synthesis of 8-BUTYL-3,3-DIMETHYL-6-(4-METHYLPIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is typically synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.

    Formation of the Pyran Ring: The pyran ring is formed through a cyclization reaction, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the ring structure.

    Introduction of the Piperidine Moiety: The piperidine moiety is introduced through a substitution reaction, where a piperidine derivative is reacted with the intermediate compound to form the final product.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

8-BUTYL-3,3-DIMETHYL-6-(4-METHYLPIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups in the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-BUTYL-3,3-DIMETHYL-6-(4-METHYLPIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: In industrial applications, the compound is used in the development of new materials and products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-BUTYL-3,3-DIMETHYL-6-(4-METHYLPIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

8-BUTYL-3,3-DIMETHYL-6-(4-METHYLPIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can be compared with other similar compounds, such as:

    Pyridine Derivatives: Compounds with a pyridine ring structure, which may have different substituents and functional groups.

    Piperidine Derivatives: Compounds containing a piperidine moiety, which may exhibit different chemical and biological properties.

    Pyran Derivatives: Compounds with a pyran ring structure, which may have varying degrees of reactivity and stability.

The uniqueness of 8-BUTYL-3,3-DIMETHYL-6-(4-METHYLPIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE lies in its combination of these structural elements, which confer specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C21H31N3O

Molecular Weight

341.5 g/mol

IUPAC Name

8-butyl-3,3-dimethyl-6-(4-methylpiperidin-1-yl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C21H31N3O/c1-5-6-7-19-18-14-25-21(3,4)12-16(18)17(13-22)20(23-19)24-10-8-15(2)9-11-24/h15H,5-12,14H2,1-4H3

InChI Key

FHXOYNAJGUONGK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCC(CC3)C

Origin of Product

United States

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